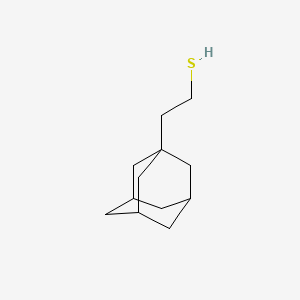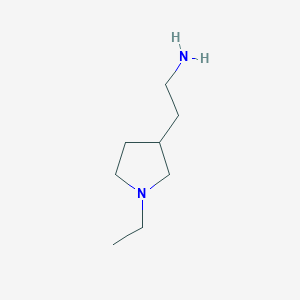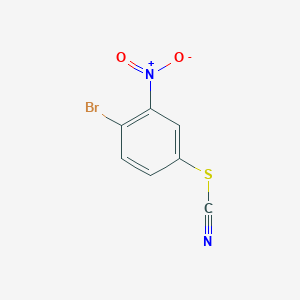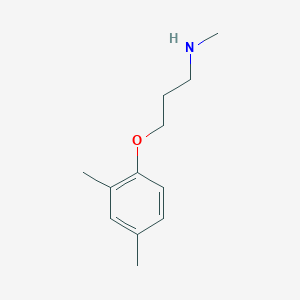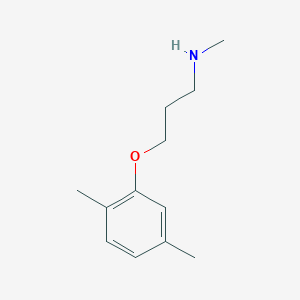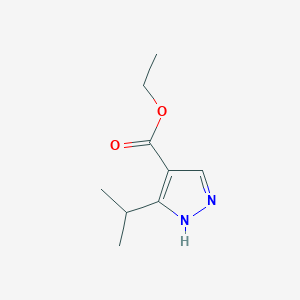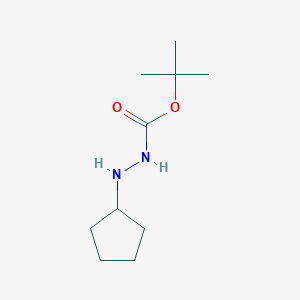
tert-Butyl 2-Cyclopentylhydrazinecarboxylate
Übersicht
Beschreibung
Tert-Butyl 2-Cyclopentylhydrazinecarboxylate is a chemical compound that has recently gained popularity in the field of scientific research. It is also known as N’-Cyclopentyl-hydrazinecarboxylic acid tert-butyl ester . The compound has a molecular weight of 200.28 and its molecular formula is C10H20N2O2 .
Molecular Structure Analysis
The InChI code for Tert-Butyl 2-Cyclopentylhydrazinecarboxylate is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-11-8-6-4-5-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-Butyl 2-Cyclopentylhydrazinecarboxylate is a white solid . The compound should be stored at a temperature between 0-5 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity : N-tert-Butyl-N,N'-diacylhydrazines, including those related to tert-Butyl 2-Cyclopentylhydrazinecarboxylate, are known for their use as nonsteroidal ecdysone agonists. These compounds act as environmentally benign pest regulators. A study showed that certain synthesized derivatives exhibited significant insecticidal activities against Plutella xylostella L. and Culex pipiens pallens, suggesting their potential in novel pesticide development (Wang et al., 2011).
Organic Synthesis Applications : Tert-butyl carbazate, a related compound, has been used in the facile preparation of various quinoxaline-3-carbonyl compounds. This process demonstrated the possibility of synthesizing complex organic molecules in metal- and base-free conditions, indicating its utility in eco-friendly synthesis methods (Xie et al., 2019).
Larvicidal Activity Studies : Quantitative structure-activity studies of insect growth regulators, including tert-butyl-substituted hydrazines, have been conducted to understand their larvicidal activities. These studies have led to the design and synthesis of potent derivatives for use against pests like the rice stem borer (Oikawa et al., 1994).
Pharmacokinetic Studies : The tert-butyl group, often found in bioactive compounds like tert-Butyl 2-Cyclopentylhydrazinecarboxylate, has been evaluated for its effect on the physicochemical and pharmacokinetic properties of drugs. Alternative substituents to the tert-butyl group have also been studied for their efficacy and activity in medicinal chemistry (Westphal et al., 2015).
- potential applications as Mcl-1 antagonists in biological studies, indicating their relevance in biochemical research (Bhat et al., 2019).
Supramolecular Chemistry : tert-Butyl 2-Cyclopentylhydrazinecarboxylate-related compounds have been used in the creation of supramolecular self-assembles. This involves the synthesis of p-tert-butylthiacalix[4]arenes functionalized with hydrazides, demonstrating their utility in recognizing metal cations and dicarboxylic acids. Such research underscores the importance of these compounds in the field of supramolecular chemistry (Yushkova et al., 2012).
Cancer Research Applications : Studies have explored the effects of tert-butyl isocyanate, a compound related to tert-Butyl 2-Cyclopentylhydrazinecarboxylate, on carcinogen-induced neoplasia. These compounds have shown inhibitory effects on neoplasia when administered subsequent to carcinogen exposure, highlighting their potential in cancer research (Wattenberg, 1981).
Synthesis of Pyrazoles and Pyrazinecarboxamides : The reactions involving tert-butyl derivatives have been pivotal in synthesizing a variety of pyrazoles and pyrazinecarboxamides. These studies have contributed significantly to the development of new compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (Martins et al., 2012).
Eigenschaften
IUPAC Name |
tert-butyl N-(cyclopentylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-11-8-6-4-5-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQJGTQKMJCMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630675 | |
| Record name | tert-Butyl 2-cyclopentylhydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-Cyclopentylhydrazinecarboxylate | |
CAS RN |
646071-31-0 | |
| Record name | tert-Butyl 2-cyclopentylhydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

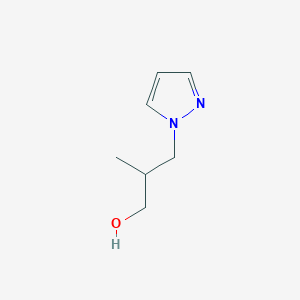
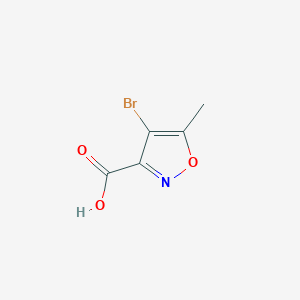
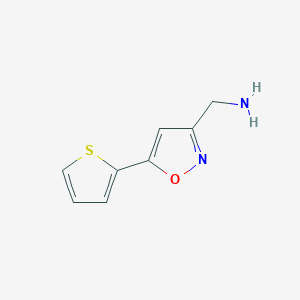
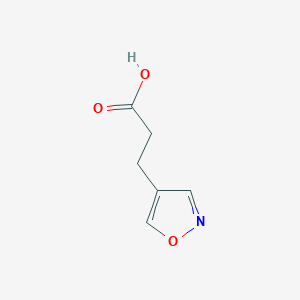
![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)
![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)
